

Chemical Profile and Key Preclinical Findings

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Compound Focus: Piroxantrone

CAS No.: 91441-23-5

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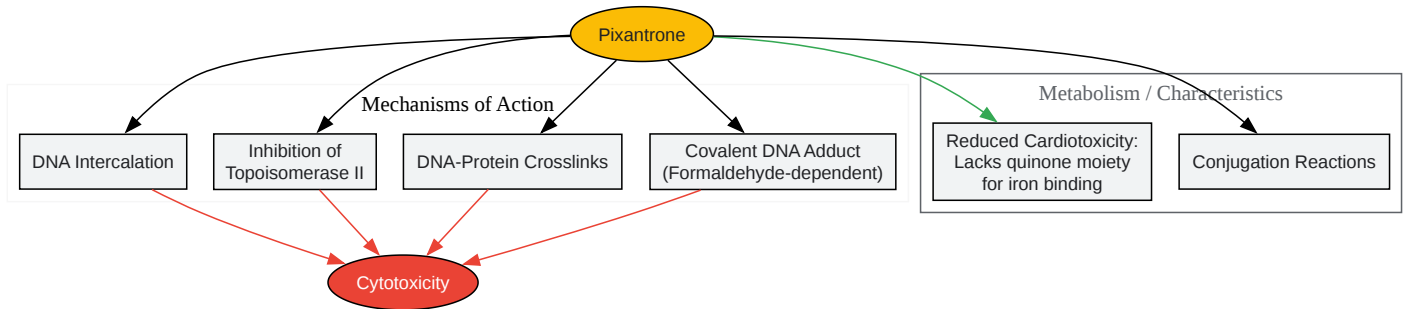
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Piroxantrone, initially known as oxantrazole (NSC-349174), is an **anthrapyrazole analog** developed as an anthracycline-like antitumor agent [1] [2]. The table below summarizes its core preclinical pharmacological characteristics.

Parameter	Findings
Chemical Class	Anthrapyrazole [1] [2]
Plasma Stability	Unstable in plasma (especially human, ($t_{1/2}$ < 5) min at 37°C); degradation prevented by ascorbic acid [1] [2]
Murine Pharmacokinetics	Two-compartment model; Elimination ($t_{1/2}$): 330 min; Clearance: 458 ml/min/m ² ; V _{ss} : 87.9 L/m ² [1] [2]
C × t value (90 mg/m ² i.v. in mice)	177 µg·min/ml [1] [2]
Metabolism	Converted to a polar conjugate (likely a β-glucuronide) in vivo in mice and by rat hepatic microsomes [1] [2]
Cellular Mechanism	Induces protein-associated DNA strand breaks in human rhabdomyosarcoma cells; repair complete within 15 hours [1] [2]

Related Compound: Pixantrone Preclinical Insights

Pixantrone is a later-developed **aza-anthracenedione** designed to reduce cardiotoxicity [3]. The following diagram illustrates its multi-faceted mechanism of action and metabolic pathway.



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Pixantrone's multi-targeted cytotoxicity and reduced cardiotoxicity profile.

The table below provides a quantitative summary of pixantrone's preclinical activity.

Testing Model	Details & Findings
In Vitro Cytotoxicity (PPTP cell line panel)	Median rIC ₅₀ : 54 nM (range: <3 nM to 1.03 μM); lowest in Ewing sarcoma panel (14 nM) [3].
In Vivo Efficacy (mouse xenografts, 7.5 mg/kg i.v., q4d×3)	2 of 8 models showed significantly improved event-free survival; 1 of 8 (Wilms tumor) showed a complete response [3].
Mouse Pharmacokinetics (30 mg/kg i.v.)	Multi-compartmental distribution and elimination; samples detectable up to 24 hours post-dose [3].

Experimental Protocols for Key Assays

For researchers looking to implement these studies, here are methodologies for critical experiments.

- **Plasma Stability Assay** [1] [2]:
 - **Procedure:** Incubate **piroxastrone** in fresh mouse, dog, or human plasma at 37°C.
 - **Stabilization:** Add ascorbic acid to prevent oxidative degradation.
 - **Analysis:** Use reversed-phase high-performance liquid chromatography (RP-HPLC) to quantify parent drug remaining over time.
- **In Vitro Cytotoxicity Assay (DIMSCAN)** [3]:
 - **Cell Lines:** Utilize a characterized panel (e.g., 24 cancer cell lines).
 - **Drug Exposure:** Incubate cells with piroxastrone for 96 hours across a concentration gradient (e.g., 3.0 nM to 30 µM).
 - **Analysis:** Measure cell viability to determine relative IC₅₀ values.
- **DNA Strand Break Analysis (Alkaline Elution)** [1] [2]:
 - **Cells:** Treat a human rhabdomyosarcoma cell line with **piroxastrone**.
 - **Lysis & Elution:** Lyse cells on a filter and elute DNA with an alkaline buffer. DNA strand breaks cause faster elution.
 - **Detection & Repair:** Quantify protein-associated DNA strand breaks. To assess repair, monitor damage reversal over 15 hours after drug removal.

Context and Deeper Insights

- **Piroxastrone's Developmental Context:** The available preclinical data for **piroxastrone** was gathered in preparation for Phase I clinical trials. The reported C × t value (177 µg·min/ml) was specifically used to guide dose-escalation in its subsequent Phase I trial [1] [2].
- **Rationale for Piroxastrone's Development:** Piroxastrone was specifically designed as an aza-anthracenedione to address the cardiotoxicity associated with anthracyclines and anthracenediones like mitoxantrone. Its key structural advantage is the **lack of a quinone-hydroquinone moiety**, which is responsible for the iron binding and generation of oxygen free radicals that cause cardiotoxicity [3].

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References

1. of the anthrapyrazole analog oxantrazole... Preclinical pharmacology [pubmed.ncbi.nlm.nih.gov]
2. Preclinical pharmacology of the anthrapyrazole analog ... [link.springer.com]
3. Initial Testing (Stage 1) of the Topoisomerase II inhibitor ... [pmc.ncbi.nlm.nih.gov]

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